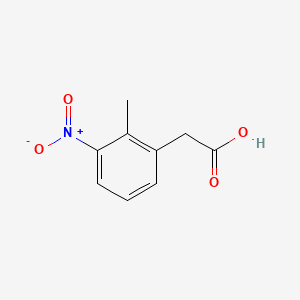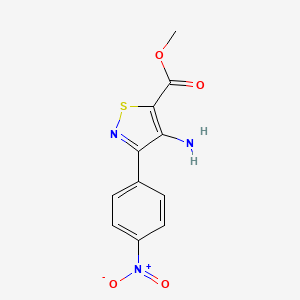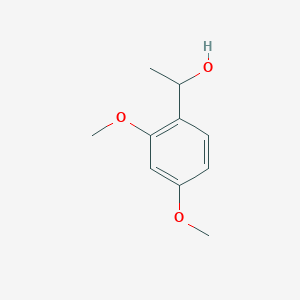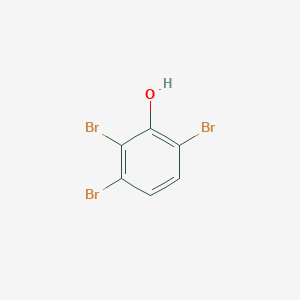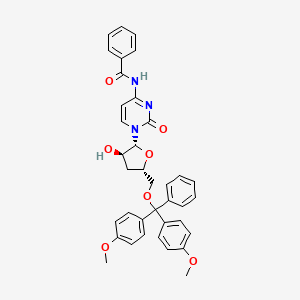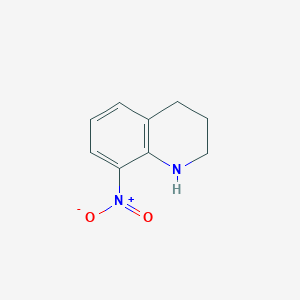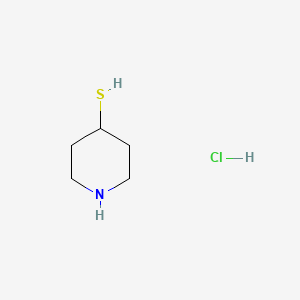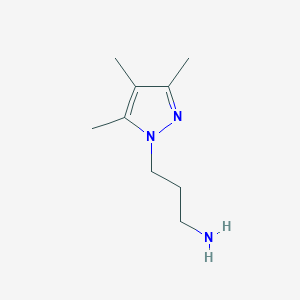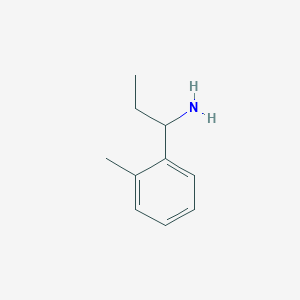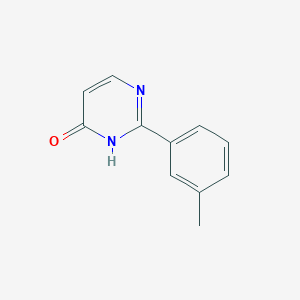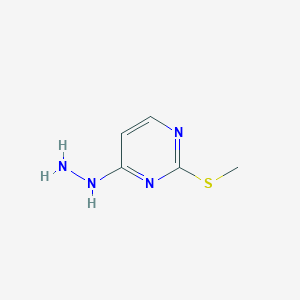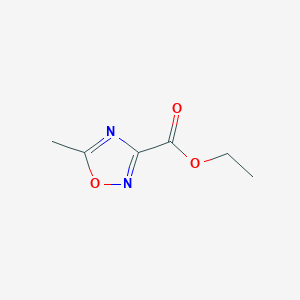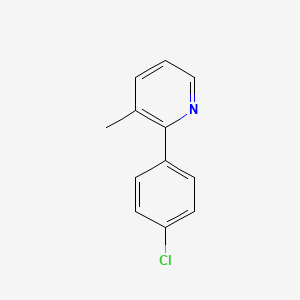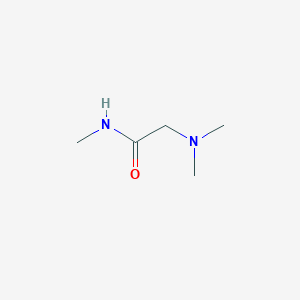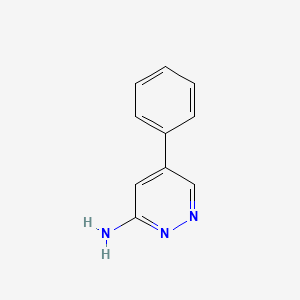
5-Phenylpyridazin-3-amine
Übersicht
Beschreibung
5-Phenylpyridazin-3-amine is a heterocyclic compound with the molecular weight of 171.2 . It is also known by its IUPAC name, 5-phenyl-3-pyridazinamine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Phenylpyridazin-3-amine is1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . Physical And Chemical Properties Analysis
5-Phenylpyridazin-3-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Pharmacological Activities
- Field : Medicinal Chemistry
- Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Methods : The specific methods of application or experimental procedures would depend on the specific pharmacological activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
- Results : The results or outcomes obtained would also depend on the specific pharmacological activity being studied. For example, certain pyridazine derivatives have been shown to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
-
Antifungal Activities
- Field : Agricultural Science
- Application : Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, fungicides, insecticides, herbicides and anti-inflammatory agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific antifungal activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their antifungal activity .
- Results : The results or outcomes obtained would also depend on the specific antifungal activity being studied. For example, several derivatives of these compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities .
-
Insecticidal Activities
- Field : Agricultural Science
- Application : A series of N-substituted 5–chloro-6-phenylpyridazin-3 (2 H )-one derivatives were synthesized and tested for in vitro insecticidal activity against Plutella xylostella .
- Methods : The specific methods of application or experimental procedures would depend on the specific insecticidal activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their insecticidal activity .
- Results : The results or outcomes obtained would also depend on the specific insecticidal activity being studied .
-
Antitumor Activities
- Field : Medicinal Chemistry
- Application : Pyridazine derivatives are often employed as antitumor agents . They have immense potential in medicinal chemistry as they can be utilized against a range of biological targets and physiological effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific antitumor activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their antitumor activity .
- Results : The results or outcomes obtained would also depend on the specific antitumor activity being studied .
-
Herbicidal Activities
- Field : Agricultural Science
- Application : Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as herbicides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
- Methods : The specific methods of application or experimental procedures would depend on the specific herbicidal activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their herbicidal activity .
- Results : The results or outcomes obtained would also depend on the specific herbicidal activity being studied .
-
Anti-Inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyridazine derivatives are often employed as anti-inflammatory agents . They have immense potential in medicinal chemistry as they can be utilized against a range of biological targets and physiological effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific anti-inflammatory activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their anti-inflammatory activity .
- Results : The results or outcomes obtained would also depend on the specific anti-inflammatory activity being studied .
-
Antipyretic Activities
- Field : Medicinal Chemistry
- Application : Pyridazine derivatives are often employed as antipyretic agents . They have immense potential in medicinal chemistry as they can be utilized against a range of biological targets and physiological effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific antipyretic activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their antipyretic activity .
- Results : The results or outcomes obtained would also depend on the specific antipyretic activity being studied .
-
Anticonvulsant Activities
- Field : Medicinal Chemistry
- Application : Pyridazine derivatives are often employed as anticonvulsant agents . They have immense potential in medicinal chemistry as they can be utilized against a range of biological targets and physiological effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific anticonvulsant activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their anticonvulsant activity .
- Results : The results or outcomes obtained would also depend on the specific anticonvulsant activity being studied .
-
Antidiabetic Activities
- Field : Medicinal Chemistry
- Application : Pyridazine derivatives are often employed as antidiabetic agents . They have immense potential in medicinal chemistry as they can be utilized against a range of biological targets and physiological effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific antidiabetic activity being studied. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their antidiabetic activity .
- Results : The results or outcomes obtained would also depend on the specific antidiabetic activity being studied .
Safety And Hazards
The compound is associated with certain hazards. It has been classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORAVCUWJRVGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



